Product packaging for 1-(4-Phenylphenyl)ethylurea(Cat. No.:)

1-(4-Phenylphenyl)ethylurea

Cat. No.: B5090087
M. Wt: 240.30 g/mol
InChI Key: DAJLEYAIEUBXKT-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)ethylurea is a synthetic urea derivative of interest in medicinal chemistry and chemical biology research. Compounds within the arylurea family are frequently investigated for their potential biological activities and their utility as molecular scaffolds in drug discovery. Urea derivatives are known to participate in key hydrogen-bonding interactions with biological targets, which can be leveraged in the design of enzyme inhibitors or receptor modulators. Specifically, structurally related urea compounds have been explored for their anti-proliferative properties against human cancer cell lines, such as breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG) . The mechanism of action for such compounds may involve interaction with cellular targets like the adenosine A2A receptor (A2AR) or cyclin-dependent kinases (CDKs) . Researchers value this compound as a building block for developing novel therapeutic agents and as a probe for studying biochemical pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B5090087 1-(4-Phenylphenyl)ethylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJLEYAIEUBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure and Conformational Analysis of 1 4 Phenylphenyl Ethylurea

Theoretical Conformational Analysis and Energy Landscapes

The conformational landscape of 1-(4-Phenylphenyl)ethylurea is primarily defined by the rotational barriers around several key single bonds: the two C(sp2)-N bonds of the urea (B33335) moiety, the N-C(aryl) bond, the N-C(alkyl) bond, and the C-C bond connecting the two phenyl rings of the biphenyl (B1667301) group.

Computational studies on simpler analogues like ethylurea (B42620) and phenylurea provide critical insights into the likely energetic preferences of the subject compound. acs.orgosti.gov For the urea core, N,N'-disubstituted ureas generally favor a trans-trans conformation of the substituents relative to the carbonyl group, which facilitates the formation of strong intermolecular hydrogen bonds in the solid state. acs.org However, other conformations, such as cis-trans, can also be populated, particularly when stabilized by intramolecular interactions. nih.gov

Rotation about the C(sp2)-N bonds is significantly hindered due to the partial double-bond character of these bonds, with calculated energy barriers typically in the range of 8.6-9.4 kcal/mol for substituted ureas. acs.orgosti.gov The energy landscape is further complicated by rotation around the bonds connecting the substituent groups.

N-C(ethyl) Bond Rotation: The rotation of the ethyl group is relatively hindered. For ethylurea, the calculated maximum barrier to rotation is 6.2 kcal/mol. acs.orgosti.gov This indicates that while rotation can occur, specific staggered conformations will be energetically favored.

N-C(biphenyl) Bond Rotation: Rotation around the N-C(aryl) bond in phenylurea is less hindered, with a calculated barrier of 2.4 kcal/mol. acs.orgosti.gov This allows the biphenyl group to orient itself to optimize packing and non-covalent interactions. The lowest energy form for phenylurea is a trans isomer in a syn geometry. acs.orgosti.gov

C(phenyl)-C(phenyl) Bond Rotation: The biphenyl moiety itself is not rigidly planar. The rotation around the bond connecting the two phenyl rings has a low energy barrier, but in the solid state, the dihedral angle is often non-zero (typically around 20-50°) to minimize steric hindrance between ortho-hydrogens, unless constrained by crystal packing forces. acs.org

Table 1: Calculated Rotational Barriers for Bonds in Urea Analogues (MP2 Level)
CompoundRotational BondMaximum Barrier (kcal/mol)Reference
EthylureaN-C(ethyl)6.2 acs.orgosti.gov
PhenylureaN-C(phenyl)2.4 acs.orgosti.gov
AlkylureasC(sp2)-N8.6 - 9.4 acs.orgosti.gov

Supramolecular Interactions and Crystal Engineering of Urea Derivatives

The field of crystal engineering heavily utilizes the predictable and robust nature of the interactions involving the urea functional group to design and control the assembly of molecules in the solid state. researchgate.net For this compound, the interplay between strong hydrogen bonds from the urea core and weaker interactions from the biphenyl moiety dictates the supramolecular architecture.

The urea group is an exceptional motif for forming predictable hydrogen-bonded assemblies due to its two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. In the vast majority of N,N'-disubstituted urea crystal structures, the dominant supramolecular synthon is a one-dimensional tape or chain, often referred to as the α-network. acs.orgsci-hub.box This motif is constructed from bifurcated N-H···O=C hydrogen bonds, where two N-H groups from one molecule donate to the single carbonyl oxygen of a neighboring molecule, and this pattern propagates through the crystal. nih.govresearchgate.net This arrangement is highly stable and is a cornerstone of urea crystal engineering. acs.org

While the α-network is the most common pattern, the presence of competing hydrogen bond acceptors can lead to alternative arrangements. acs.org For instance, if a substituent contains a nitro or pyridyl group, the urea N-H donors may bond with these groups instead of the urea carbonyl. sci-hub.boxacs.org In the case of this compound, which lacks strong competing acceptors, the formation of the classic N-H···O urea tape is highly probable.

Table 2: Typical Hydrogen Bond Geometries in Diaryl Urea Crystal Structures
InteractionSynthon TypeTypical N···O Distance (Å)Commonality
N-H···O=C (Urea)α-network (Tape)2.8 - 3.1Very Common acs.org
N-H···O (Nitro)Urea···Nitro2.9 - 3.2Occurs with NO2 groups sci-hub.box
N-H···N (Pyridyl)Urea···Pyridine2.8 - 3.0Occurs with pyridyl groups acs.org

In addition to π-π stacking, other non-covalent interactions are expected to contribute to the stability of the crystal lattice:

C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic rings can interact favorably with the face of a phenyl ring on a neighboring molecule. acs.org

C-H···O Interactions: Weaker hydrogen bonds can form between aliphatic or aromatic C-H donors and the urea carbonyl oxygen acceptor, often working in concert with the primary N-H···O bonds to stabilize the packing. acs.org

The combination of the primary hydrogen-bonded urea tapes and the secondary π-stacking and C-H···X interactions leads to the formation of a stable, three-dimensional supramolecular architecture.

Table 3: Key Non-Covalent Interactions in Aromatic Urea Derivatives
Interaction TypeDescriptionRole in Crystal Packing
π-π StackingInteraction between aromatic rings of the biphenyl groups. nih.govMajor contributor to packing, often linking hydrogen-bonded chains.
C-H···πHydrogen on an alkyl or aryl group interacting with the face of a phenyl ring. acs.orgDirectional interaction that helps organize molecules.
C-H···OWeak hydrogen bond between a C-H donor and the urea carbonyl oxygen. acs.orgAuxiliary interaction that reinforces the primary H-bond network.

The specific nature of the N-substituents is a determining factor in the final molecular arrangement. acs.org In this compound, the contrast between the small, flexible ethyl group and the large, sterically demanding biphenyl group is significant.

Steric Effects: The bulky biphenyl group will heavily influence how the molecules can approach each other to form hydrogen bonds and pack efficiently. nih.gov Very large substituents can sometimes disrupt the planarity of the urea hydrogen-bonding tape or force the adoption of alternative packing motifs to accommodate their size. rsc.orgnih.govsoton.ac.uk The planarity of the urea molecule itself can be disrupted, with the phenyl rings twisting out of the urea plane to minimize steric clashes. acs.org

Electronic Effects: The electronic properties of the substituents can modulate the strength of the hydrogen bonds. Aryl groups, being weakly electron-withdrawing, can slightly increase the acidity of the N-H protons, potentially leading to stronger hydrogen bonds compared to dialkyl ureas. rsc.org The 4-phenyl substituent on the phenyl ring is not strongly electron-donating or withdrawing; its electronic influence is likely secondary to its steric bulk and its ability to participate in π-stacking. mdpi.comreading.ac.uk The balance between forming the strongest possible hydrogen bonds and satisfying the steric and stacking requirements of the large biphenyl groups is the central challenge in the crystal engineering of this molecule. researchgate.net

Computational Chemistry and in Silico Modeling of 1 4 Phenylphenyl Ethylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity. For 1-(4-Phenylphenyl)ethylurea, techniques like Density Functional Theory (DFT) would be employed to perform geometry optimization, finding the most stable three-dimensional arrangement of its atoms.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Analysis of the electron distribution in these orbitals can pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack. For instance, the urea (B33335) and phenyl groups would be regions of significant interest for analyzing charge distribution and reactivity. These calculations provide a foundational prediction of the molecule's behavior in chemical reactions.

Table 1: Illustrative Output of Quantum Chemical Calculations for a Molecule like this compound

This table represents the type of data that would be generated from DFT calculations. The values are hypothetical and for illustrative purposes only.

Calculated PropertyDescriptionHypothetical Value
Total EnergyThe total electronic energy of the optimized molecular structure.-X Hartrees
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.-Y eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.+Z eV
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO, related to molecular stability and reactivity.(Y+Z) eV
Dipole MomentA measure of the overall polarity of the molecule.D Debyes

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations examine a static molecule, molecular dynamics (MD) simulations study its behavior over time. An MD simulation would model the movements of every atom in this compound within a simulated environment, such as a box of water molecules, to mimic physiological conditions. This technique is crucial for exploring the molecule's conformational landscape—the different spatial arrangements (conformers) it can adopt due to the rotation around its single bonds.

The simulation would reveal the relative stability of different conformers and the energy barriers between them. A key analysis involves calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time. A stable RMSD value suggests that the molecule has reached an equilibrium state in its simulated environment. Furthermore, MD simulations can elucidate how the molecule interacts with its surroundings, for example, by analyzing the formation and lifespan of hydrogen bonds between the urea group of this compound and surrounding water molecules, which can be crucial for its solubility and interaction with biological targets.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein. This method is critical in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. For this compound, docking studies would be performed against a protein of interest to predict if and how it binds.

The primary output of a molecular docking simulation is the binding pose, which is the predicted three-dimensional orientation of the ligand within the protein's active site. The simulation places the flexible ligand into the rigid or flexible binding pocket of the receptor and evaluates many possible conformations. Each pose is assigned a score based on a scoring function that estimates the binding energetics (free energy of binding). A more negative binding energy score typically indicates a more favorable and stable interaction. This allows for the ranking of different poses and provides a quantitative estimate of the binding strength.

Beyond predicting the pose and energy, docking analysis provides detailed insight into the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, the urea moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site, such as with the backbones of alanine (B10760859) or the side chains of threonine. The two phenyl rings are likely to engage in hydrophobic interactions and potentially pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. Identifying these key interactions is crucial for understanding the basis of molecular recognition.

The scoring functions used in molecular docking provide a numerical assessment of the binding affinity, often expressed in kcal/mol. These scores are used to virtually screen large libraries of compounds and prioritize a smaller number for experimental testing. While these scores are estimates, they are invaluable for comparing different ligands or different binding modes of the same ligand. For example, studies on related 1-(4-(benzamido)phenyl)-3-arylurea derivatives have used docking scores to identify promising aromatase inhibitors, with a compound designated as 6g showing a strong binding energy of -8.6 kcal/mol. Such a score for this compound would suggest a potentially strong interaction with the target protein.

Table 2: Illustrative Data from a Molecular Docking Study

This table shows example results that would be generated from docking this compound into a hypothetical protein target. The data is based on findings for analogous compounds and is for illustrative purposes.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
This compoundHypothetical Kinase A-8.2ASP 145, LYS 33Hydrogen Bond (with urea group)
This compoundHypothetical Kinase APHE 80, LEU 135Hydrophobic Interaction (with phenyl rings)
Reference InhibitorHypothetical Kinase A-9.5ASP 145, LYS 33, TYR 82Hydrogen Bond, Hydrophobic Interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activities against a specific target.

Molecular descriptors (numerical representations of chemical information) would be calculated for each compound in the series. These descriptors can encode physicochemical, topological, or electronic properties. Using machine learning or statistical methods, a mathematical model is then built that correlates these descriptors with the observed activity. Once a predictive and robust model is established (validated by metrics such as the cross-validated Q² value), it can be used to estimate the biological activity of new, untested compounds like this compound or its hypothetical derivatives. This allows for the rational design of more potent compounds before committing to their chemical synthesis.

Selection and Calculation of Molecular Descriptors for Structure-Activity Correlation

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These numerical values aim to capture and quantify different aspects of a molecule's physicochemical properties. For a molecule like this compound, a range of descriptors would be calculated to build a comprehensive model that correlates its structural features with its biological activity. nih.gov

Molecular descriptors are broadly categorized based on their dimensionality, ranging from 0D to 3D and even 4D. researchgate.netnih.gov For a robust QSAR study on this compound and its analogues, a combination of these descriptors would be employed.

Key Descriptor Categories and Examples:

1D Descriptors: These include basic molecular properties such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these descriptors encompass constitutional, topological, and connectivity indices. They describe aspects like molecular size, shape, and branching.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic properties. Examples include molecular volume, surface area, and dipole moment.

In the context of urea derivatives, specific descriptors related to electronic properties and hydrogen bonding capacity are particularly important. For instance, studies on related urea-containing compounds have highlighted the significance of substituents on the phenyl rings. nih.gov The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the molecule's interaction with a biological target. nih.gov

To illustrate, a hypothetical set of molecular descriptors for a series of this compound analogues is presented below. These descriptors are commonly used in QSAR studies and would be calculated using specialized software.

Descriptor TypeDescriptor NameDescription
Constitutional (2D) Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds (nRotB)A measure of molecular flexibility.
Topological (2D) Kappa Shape Indices (e.g., κ1, κ2)Describe different aspects of the molecular shape.
Balaban Index (J)A distance-based topological index that correlates well with steric properties.
Electronic (3D) Dipole MomentA measure of the overall polarity of the molecule.
HOMO (Highest Occupied Molecular Orbital) EnergyRelated to the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyRelated to the molecule's ability to accept electrons.
Quantum-Chemical Total Polar Surface Area (TPSA)The surface area of all polar atoms, which is crucial for predicting cell permeability. nih.gov

These descriptors would be calculated for a series of analogues where different substituents are placed on the phenyl rings of the this compound scaffold. The resulting data matrix, correlating these descriptors with the measured biological activity, forms the basis for developing a QSAR model.

Development and Statistical Validation of Predictive QSAR Models

Once the molecular descriptors and biological activity data are compiled, the next step is to develop a QSAR model. This involves using statistical methods to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govnih.gov A common method for this is Multiple Linear Regression (MLR), which generates a linear equation. researchgate.net

The development process typically involves dividing the dataset of compounds into a training set and a test set. nih.gov The training set is used to build the model, while the test set, which was not used during model development, is used for external validation to assess its predictive power. uniroma1.it

Statistical Validation:

A robust QSAR model must undergo rigorous statistical validation to ensure its reliability and predictive capability. nih.govresearchgate.net This involves both internal and external validation techniques.

Internal Validation: This is often performed using a method called leave-one-out cross-validation (q²). This process systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. A high q² value indicates the model's robustness and stability. nih.gov

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using the test set. The predictive squared correlation coefficient (R²pred) is a key metric here. A high R²pred value suggests that the model has good predictive power. researchgate.net

A hypothetical QSAR model for a series of this compound analogues might look like the following equation:

log(1/IC50) = 0.5 * TPSA - 0.2 * MW + 1.5 * (HOMO-LUMO gap) + c

This equation suggests that the biological activity (expressed as the logarithm of the inverse of the half-maximal inhibitory concentration, IC50) increases with a larger total polar surface area and a larger HOMO-LUMO gap, while it decreases with increasing molecular weight.

To demonstrate the statistical quality of a hypothetical QSAR model, the following table presents typical validation parameters and their acceptable ranges.

Statistical ParameterSymbolPurposeAcceptable Value
Coefficient of Determination Measures the goodness of fit for the training set.> 0.6
Cross-validated R² Measures the internal predictive ability of the model.> 0.5
Predictive R² R²predMeasures the predictive ability for the external test set.> 0.5
Root Mean Square Error RMSEIndicates the absolute error of prediction.As low as possible

The development of a statistically sound QSAR model provides confidence in its ability to predict the activity of new, yet-to-be-synthesized compounds. researchgate.net

Application of QSAR in Rational Design of Analogues for Targeted Interactions

The ultimate goal of developing a QSAR model is to use it as a predictive tool in the rational design of new molecules with improved properties. researchgate.netpsu.edu By understanding which molecular descriptors are positively or negatively correlated with biological activity, chemists can make informed decisions about how to modify the lead structure, in this case, this compound, to enhance its desired effects. psu.edu

For instance, if the QSAR model for a series of this compound analogues indicates that:

Increased TPSA is beneficial: This would suggest that introducing polar groups, such as hydroxyl or amide functionalities, to the molecule could enhance its activity.

A specific range for molecular weight is optimal: This would guide the selection of substituents to avoid making the molecule too large or too small.

Electron-withdrawing groups on one of the phenyl rings are favorable: This would prompt the design of new analogues with substituents like nitro or cyano groups at specific positions. Research on related urea compounds has shown that the position of such groups (e.g., 3-position versus 4-position) can significantly impact potency. nih.gov

This process of "benign by design" allows for the virtual screening of a large number of potential analogues before committing to their chemical synthesis, which is a time-consuming and expensive process. psu.edu The QSAR model can be used to predict the activity of these virtual compounds, and only the most promising candidates would be selected for synthesis and biological testing. researchgate.net

The following table illustrates how a QSAR model could guide the design of new analogues of this compound.

Design StrategyQSAR-based RationaleProposed Modification to this compoundPredicted Outcome
Enhance Hydrogen Bonding Model indicates a positive correlation with TPSA.Introduce a hydroxyl group on the terminal phenyl ring.Increased biological activity.
Optimize Steric Profile Model suggests a negative correlation with a specific shape descriptor.Replace the ethyl linker with a more rigid cyclopropyl (B3062369) group.Improved binding affinity.
Modulate Electronic Properties Model shows that electron-withdrawing groups at the 3-position of the phenylurea moiety are favorable. nih.govAdd a chloro or fluoro substituent at the 3-position of the phenyl ring attached to the urea.Enhanced potency.

Molecular Interaction Studies and Mechanistic Insights Excluding Clinical Efficacy and in Vivo Effects

Ligand-Receptor Binding Dynamics: In Vitro and In Silico Perspectives

The interaction of urea (B33335) derivatives with protein receptors is a dynamic process governed by the principles of molecular recognition. The urea functional group, with its two N-H groups (hydrogen bond donors) and a carbonyl oxygen (hydrogen bond acceptor), is pivotal in establishing high-affinity binding to protein targets. nih.gov

Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site, is a key mechanism for many diarylurea compounds. nih.govacs.org This binding event induces conformational changes in the receptor, which in turn alters the binding affinity or efficacy of the endogenous ligand at the orthosteric site. This mechanism offers a more nuanced approach to modulating receptor activity compared to direct competitive antagonism or agonism. nih.govacs.org

For instance, a series of diarylurea derivatives have been identified as negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor. nih.govnih.gov In in vitro assays, these compounds were shown to dose-dependently reduce the maximum effect (Emax) of orthosteric agonists in calcium mobilization assays. nih.govacs.org Simultaneously, these diarylurea NAMs often enhance the binding of radiolabeled agonists to the receptor, a complex pharmacological profile characteristic of some allosteric modulators. nih.govacs.org This dual action—enhancing binding while reducing functional output—highlights the sophisticated nature of allosteric modulation by this class of compounds. acs.org

The key advantages of allosteric modulators include:

Greater Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes than the highly conserved orthosteric sites, allowing for more selective drug targeting. nih.gov

Saturability of Effect: Because their action depends on the presence of the endogenous ligand, the modulatory effect has a natural ceiling, which can lead to a better safety profile. nih.gov

Tissue Selectivity: Allosteric modulators can exert their effects primarily in tissues where the endogenous ligand is actively being released. nih.gov

In silico methods, such as molecular docking and molecular dynamics simulations, are indispensable tools for visualizing and understanding the interactions between urea derivatives and their target receptors at an atomic level. nih.govresearchgate.netijpsr.com These computational studies predict the preferred binding orientation of a ligand within a receptor's binding pocket and identify the key amino acid residues that stabilize the complex. ijpsr.com

The urea moiety is consistently identified as a critical pharmacophore. Its N-H groups frequently form hydrogen bonds with the side chains of acidic residues like aspartate (Asp) and glutamate (Glu), or with backbone carbonyls. The urea carbonyl oxygen can accept hydrogen bonds from residues such as tyrosine (Tyr). nih.govijpsr.com

A molecular docking study on 1,3-disubstituted urea derivatives with soluble epoxide hydrolase (sEH), for example, revealed specific, crucial interactions. The analysis showed that the carbonyl oxygen of the urea group formed hydrogen bonds with the phenolic oxygen of two key tyrosine residues, TYR381 and TYR465, within the active site. ijpsr.com Such studies demonstrate that the precise geometry and hydrogen-bonding capability of the urea group are fundamental to high-affinity binding. nih.govijpsr.com

Target Protein ClassExample TargetKey Interacting ResiduesPrimary Interaction Type
G-Protein Coupled Receptors (GPCRs)Cannabinoid CB1 ReceptorNot specified in detail, but located in extracellular allosteric sitesAllosteric Modulation
HydrolasesSoluble Epoxide Hydrolase (sEH)TYR381, TYR465Hydrogen Bonding
Penicillin-Binding Proteins (PBPs)A. baumannii PBP1aSER431, THR644, SER489Hydrogen Bonding

Enzyme Inhibition Mechanisms and Kinetics: In Vitro Focus

Urea derivatives are known to inhibit a wide array of enzymes through both reversible and irreversible mechanisms. nih.govtandfonline.com Kinetic studies are crucial for characterizing the specific mode of inhibition, which provides insight into the inhibitor's mechanism of action. ucl.ac.uk

Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate, allowing the enzyme to regain activity if the inhibitor concentration is reduced. knyamed.comaklectures.com The type of reversible inhibition depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. ucl.ac.ukresearchgate.net

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site. This form of inhibition can be overcome by increasing the substrate concentration. Kinetic analysis using a Lineweaver-Burk plot shows an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). ucl.ac.uk Certain isoquinoline urea derivatives have been identified as competitive inhibitors of the enzyme tyrosinase. tandfonline.com

Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. It can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax of the enzyme without affecting the Km. aklectures.comresearchgate.net Tetrahydrobenzo[b]thiophen-2-yl)urea derivatives were found to be non-competitive inhibitors of α-glucosidase, consistent with binding to an allosteric site. sci-hub.box

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. aklectures.com This type of inhibition is more effective at high substrate concentrations. Kinetically, it results in a decrease in both Vmax and Km. A recently developed thiourea derivative, E-9, was identified as an uncompetitive inhibitor of E. coli β-glucuronidase. tandfonline.com

Irreversible inhibition occurs when the inhibitor binds to the enzyme, typically through a covalent bond, and permanently inactivates it. knyamed.comaklectures.com This type of inhibition is time-dependent and cannot be reversed by dilution. ucl.ac.uk

A prominent example of irreversible inhibition by a urea-containing compound is the inactivation of fatty acid amide hydrolase (FAAH). nih.gov Kinetic and X-ray crystallography studies have shown that certain urea derivatives act as mechanism-based inhibitors. The urea functionality interacts with the catalytic serine residue (Ser241) in the FAAH active site. This leads to the formation of a stable carbamate (B1207046) intermediate, effectively carbamoylating the serine and rendering the enzyme inactive. nih.gov Similarly, the compound urea itself has been shown to cause irreversible inactivation of yeast invertase. nih.gov

The structural versatility of urea derivatives has led to their development as inhibitors for a broad range of enzyme classes, underscoring their importance in drug discovery. nih.govtandfonline.com

Enzyme ClassSpecific Enzyme ExampleInhibition Mode
HydrolasesUreaseCompetitive, Uncompetitive, Mixed
α-GlucosidaseNon-competitive
Fatty Acid Amide Hydrolase (FAAH)Irreversible (Covalent)
β-GlucuronidaseUncompetitive
OxidoreductasesTyrosinaseCompetitive
Proteasesα-ChymotrypsinCompetitive
KinasesTyrosine KinasesCompetitive (ATP-binding site)

Key targeted classes include:

Hydrolases: This is a major class targeted by urea derivatives. Examples include urease, where inhibitors are sought to treat infections by ureolytic bacteria like H. pylori, and α-glucosidase, an anti-diabetic target. sci-hub.boxresearchgate.netnih.govmdpi.com

Oxidoreductases: Tyrosinase, an enzyme involved in melanin biosynthesis, is a target for urea-based inhibitors being investigated for applications in dermatology and food science. tandfonline.com

Proteases: Urea derivatives have been developed as inhibitors for proteases like α-chymotrypsin. researchgate.net

Kinases: A large number of urea-based compounds, particularly diarylureas, are potent inhibitors of various protein kinases (e.g., tyrosine kinases) by competing with ATP at its binding site. tandfonline.com

The mechanism of inhibition is often active-site directed for substrate-like inhibitors or may involve binding to allosteric sites for non-substrate-like compounds. researchgate.net

An article focusing solely on the chemical compound “1-(4-Phenylphenyl)ethylurea” with the specific outline requested cannot be generated at this time. Extensive searches for scientific literature detailing the molecular interaction studies and mechanistic insights for this particular compound did not yield specific results.

The conducted research did not uncover published studies on the structure-activity relationship (SAR) of this compound. Consequently, there is no available data on the impact of substituent modifications on its in vitro binding affinities, the role of electronic and steric factors in its molecular recognition processes, or any developed hypotheses for its structure-driven molecular design.

While general information on the SAR of other urea-containing compounds is available, it would be scientifically inaccurate to extrapolate those findings to this compound without direct experimental evidence. Therefore, to adhere to the principles of accuracy and avoid generating a speculative or unsubstantiated article, the requested content cannot be provided.

Advanced Research Perspectives and Future Directions in 1 4 Phenylphenyl Ethylurea Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of unsymmetrical ureas such as 1-(4-Phenylphenyl)ethylurea has traditionally relied on methods that can involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com Future research will likely focus on the development of more sustainable and environmentally benign synthetic routes.

One promising avenue is the use of safer phosgene substitutes. Reagents like N,N'-carbonyldiimidazole (CDI) offer a milder alternative for the preparation of ureas. nih.gov Another approach involves the direct carbonylation of amines, although this can present challenges in selectivity and reaction conditions. mdpi.com

More innovative strategies include metal-free synthesis methodologies. For instance, the use of hypervalent iodine reagents to mediate the coupling of amides and amines presents a novel pathway that avoids transition metal catalysts. mdpi.com Additionally, methods utilizing isopropenyl carbamates, which react cleanly and irreversibly with amines, could be adapted for the synthesis of this compound, offering high yields and purity. acs.org The exploration of enzymatic or chemoenzymatic methods could also provide highly selective and sustainable synthetic routes.

A comparative analysis of potential synthetic methodologies for this compound is presented below:

MethodologyReagentsAdvantagesChallenges
Traditional Synthesis Phosgene, IsocyanatesWell-established, often high-yieldingUse of highly toxic and hazardous materials
Safer Phosgene Substitutes N,N'-Carbonyldiimidazole (CDI)Milder reaction conditions, reduced toxicityMay require specific solvent systems and temperature control
Metal-Free Coupling Hypervalent Iodine ReagentsAvoids transition metal catalysts, novel approachReagent stoichiometry and reaction optimization may be required
Isopropenyl Carbamates Isopropenyl Carbamates and AminesClean, irreversible reaction, high purity of productsAvailability of specific carbamate (B1207046) precursors
Direct Carbonylation Carbon Monoxide, AminesUtilizes a readily available C1 sourceOften requires high pressures and temperatures, catalyst development is key

Integration of Advanced Computational Approaches for Rational Molecular Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel molecules and for predicting their properties. prezi.com For this compound, advanced computational approaches can provide deep insights into its structural and electronic characteristics, guiding further derivatization and application.

Density Functional Theory (DFT) calculations can be employed to understand the conformational preferences and electronic properties of the molecule. nih.gov Such studies can elucidate the rotational barriers around the urea (B33335) bond and the phenyl-phenyl linkage, which can influence its binding to biological targets. Molecular dynamics (MD) simulations can further explore the conformational landscape of this compound in different solvent environments, providing a more dynamic picture of its behavior.

These computational tools are also crucial for designing derivatives of this compound with enhanced properties. For example, in silico screening of virtual libraries of related compounds can identify candidates with improved binding affinity to a specific protein target. mdpi.com This approach accelerates the discovery process and reduces the need for extensive experimental screening.

A summary of computational approaches and their potential applications to this compound is provided in the following table:

Computational MethodApplicationPredicted Parameters
Density Functional Theory (DFT) Electronic structure and conformational analysisHOMO-LUMO gap, electrostatic potential, bond lengths and angles, rotational energy barriers
Molecular Dynamics (MD) Simulations Dynamic behavior in solutionConformational flexibility, solvent interactions, binding free energies
Virtual Screening Identification of new derivativesBinding affinity, docking scores, potential off-target interactions
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activityCorrelation of molecular descriptors with experimental activity

Elucidation of Broader Molecular Interaction Profiles in Complex Biological Systems (In Vitro)

Understanding the molecular interactions of this compound within complex biological systems is crucial for its development as a potential therapeutic agent or chemical probe. A variety of in vitro techniques can be employed to elucidate its binding partners and mechanism of action.

High-throughput screening (HTS) of small molecule libraries against a panel of proteins can identify potential biological targets. cambridgeproteinarrays.com Once a target is identified, biophysical techniques can be used to characterize the binding interaction in detail. Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.commdpi.com Surface plasmon resonance (SPR) is another powerful technique for measuring the kinetics of binding, providing association (ka) and dissociation (kd) rates. mdpi.comnih.gov

Proximity-based assays, such as Fluorescence Resonance Energy Transfer (FRET), can be used to study the effect of this compound on protein-protein interactions (PPIs). mdpi.comnih.gov These assays are particularly useful for identifying small molecule inhibitors of PPIs, a growing area of drug discovery.

The following table outlines key in vitro assays for characterizing the molecular interactions of this compound:

AssayPrincipleInformation Gained
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceBinding kinetics (ka, kd), binding affinity (Kd)
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximityDisruption or stabilization of protein-protein interactions
Thermal Shift Assay (TSA) Monitors the thermal denaturation of a protein in the presence of a ligandLigand binding and stabilization of the target protein
High-Throughput Protein Arrays Screening against a large number of immobilized proteinsIdentification of potential binding partners and off-target effects

Application of Research Findings in Fundamental Chemical Biology

The insights gained from the synthesis, computational analysis, and in vitro profiling of this compound can be leveraged in the field of chemical biology. Urea-based compounds have a rich history in medicinal chemistry and have been incorporated into numerous approved drugs. frontiersin.orgnih.gov

The urea moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor, enabling it to form stable interactions with protein targets. nih.gov This property has been exploited in the design of kinase inhibitors and other therapeutic agents. frontiersin.org By studying this compound and its derivatives, researchers can further explore the structure-activity relationships of this chemical scaffold.

Furthermore, this compound could serve as a parent compound for the development of chemical probes to study specific biological processes. By attaching fluorescent tags or other reporter groups, it may be possible to visualize its interactions within living cells. Such tools are invaluable for dissecting complex biological pathways and validating new drug targets. The development of photo-affinity probes based on the this compound scaffold could also aid in the identification of its direct binding partners in a cellular context.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-(4-Phenylphenyl)ethylurea in laboratory settings?

  • Methodological Answer : Follow guidelines from safety data sheets (SDS), including:

  • Use of personal protective equipment (PPE): lab coat, gloves, and goggles.
  • Ensure proper ventilation (e.g., fume hoods) to avoid inhalation exposure .
  • First-aid measures: Immediate flushing with water for eye/skin contact and medical consultation for ingestion/inhalation .
  • Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm the urea backbone and aromatic substituents (e.g., 1^1H/13^{13}C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers synthesize this compound with high reproducibility?

  • Methodological Answer :

  • Use urea-forming reactions (e.g., coupling of 4-phenylphenethylamine with an isocyanate derivative under inert conditions) .
  • Optimize solvent choice (e.g., dimethylformamide or tetrahydrofuran) and reaction temperature (typically 60–80°C) .
  • Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can factorial design improve the optimization of this compound synthesis?

  • Methodological Answer :

  • Apply a 2k^k factorial design to test variables (e.g., reactant molar ratio, temperature, catalyst loading).
  • Example table for a 3-factor design:
FactorLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst (%)0.52.0
SolventDMFTHF
  • Analyze interactions using ANOVA to identify significant factors affecting yield .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Conduct dose-response studies to establish potency (e.g., IC50_{50} values) across multiple assays .
  • Use molecular dynamics (MD) simulations to explore binding interactions with target proteins, identifying structural determinants of activity .
  • Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. What computational strategies predict the environmental impact of this compound?

  • Methodological Answer :

  • Quantitative Structure-Activity Relationship (QSAR) models : Predict biodegradability and toxicity using software like EPI Suite .
  • Ecotoxicological assays : Test acute toxicity in Daphnia magna or algal growth inhibition .
  • Life Cycle Assessment (LCA) : Evaluate synthetic pathways for environmental sustainability .

Q. How can AI-driven tools enhance the study of this compound's reactivity?

  • Methodological Answer :

  • Implement machine learning (ML) models (e.g., random forests) to predict reaction outcomes based on historical data .
  • Use COMSOL Multiphysics for simulating diffusion-controlled reactions in heterogeneous systems .
  • Integrate robotic platforms for high-throughput experimentation to explore structural modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Perform solubility screening in multiple solvents (e.g., water, ethanol, DMSO) under controlled temperatures.
  • Use Hansen Solubility Parameters to correlate solvent polarity with solubility trends .
  • Publish detailed experimental conditions (e.g., particle size, agitation time) to standardize future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.